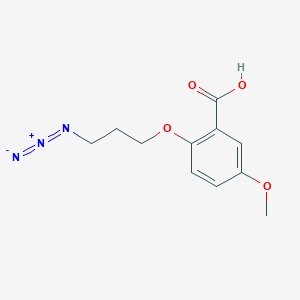

2-(3-Azidopropoxy)-5-methoxybenzoic acid

Vue d'ensemble

Description

2-(3-Azidopropoxy)-5-methoxybenzoic acid is an organic compound that features both azide and methoxy functional groups. This compound is of interest due to its potential applications in various fields, including synthetic organic chemistry, chemical biology, and materials science. The presence of the azide group makes it particularly useful for click chemistry reactions, which are widely used for bioconjugation and material modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-5-methoxybenzoic acid typically involves the reaction of 5-methoxybenzoic acid with 3-azidopropanol under suitable conditions. The reaction is often catalyzed by a base such as potassium carbonate (K2CO3) and carried out in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-azidopropanol attacks the carboxylic acid group of 5-methoxybenzoic acid, forming the ester linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes similar to those used in laboratory settings. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Azidopropoxy)-5-methoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxyl group.

Reduction: The azide group can be reduced to an amine group.

Substitution: The azide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium azide (NaN3) can be used in substitution reactions.

Major Products

Oxidation: 2-(3-Carboxypropoxy)-5-methoxybenzoic acid.

Reduction: 2-(3-Aminopropoxy)-5-methoxybenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

Anticancer Properties

Research indicates that derivatives of benzoic acid, including 2-(3-Azidopropoxy)-5-methoxybenzoic acid, exhibit significant anticancer activity. For instance, compounds within this class have shown promising results in inhibiting the growth of various cancer cell lines. Studies have demonstrated that modifications to the benzoic acid structure can enhance selectivity and potency against specific cancer types, making them potential candidates for further development as anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their effects often involves the modulation of key biological pathways. For example, some studies suggest that they may act as inhibitors of enzymes involved in lipid metabolism or as modulators of signaling pathways that regulate cell proliferation and apoptosis . The azido group in this compound may facilitate bioorthogonal reactions, allowing for targeted delivery systems in therapeutic applications .

In Vitro Studies

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. These studies often utilize assays such as MTT or Annexin V staining to assess cell viability and apoptosis rates. Results indicate that compounds with this structure can induce significant cell death in cancerous cells while exhibiting lower toxicity towards normal cells .

Case Studies

- A study focusing on the effects of azido derivatives on prostate cancer cells revealed that these compounds could inhibit cell migration and invasion, suggesting their potential role in preventing metastasis .

- Another investigation highlighted the effectiveness of similar compounds against pancreatic cancer organoids, demonstrating their ability to reduce tumor growth significantly .

Mécanisme D'action

The mechanism of action of 2-(3-Azidopropoxy)-5-methoxybenzoic acid largely depends on the specific application. In bioconjugation, the azide group reacts with alkyne groups via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for attaching biomolecules to various surfaces or other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Azidopropionic acid: Contains an azide group and a carboxylic acid group, used in similar click chemistry reactions.

5-Methoxybenzoic acid: Lacks the azide group but shares the methoxy and carboxylic acid functionalities.

Uniqueness

2-(3-Azidopropoxy)-5-methoxybenzoic acid is unique due to the combination of the azide and methoxy groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a versatile building block for various synthetic and bioconjugation applications.

Activité Biologique

2-(3-Azidopropoxy)-5-methoxybenzoic acid is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structural features suggest potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and is characterized by the presence of an azide group, which may contribute to its reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that derivatives of benzoic acid, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have shown to induce apoptosis in metastatic breast cancer cells (MDA-MB-231) through mechanisms involving mitochondrial dysfunction and activation of caspases .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 50 | Apoptosis via caspase activation |

| Compound B | HeLa | 30 | Mitochondrial disruption |

| This compound | TBD | TBD | TBD |

The proposed mechanism of action for the biological activity of this compound may involve interactions with cellular pathways responsible for apoptosis and inflammation. The azide group may facilitate bioorthogonal reactions, allowing for targeted delivery of therapeutic agents or enhanced interaction with biological macromolecules.

Case Studies

- Case Study on Cytotoxicity : A study investigating the cytotoxic effects of various benzoic acid derivatives found that compounds with similar structures to this compound exhibited significant cell viability reduction in cancer models. The study utilized MTT assays to quantify cell viability and TUNEL assays to confirm apoptosis .

- Case Study on Antimicrobial Efficacy : Research into antimicrobial properties revealed that certain benzoic acid derivatives showed selective inhibition against Gram-positive bacteria. Although direct studies on the azide-containing compound are sparse, its structural analogs provided insights into potential efficacy .

Propriétés

IUPAC Name |

2-(3-azidopropoxy)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O4/c1-17-8-3-4-10(9(7-8)11(15)16)18-6-2-5-13-14-12/h3-4,7H,2,5-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXHLUHOIIJHKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCCN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.